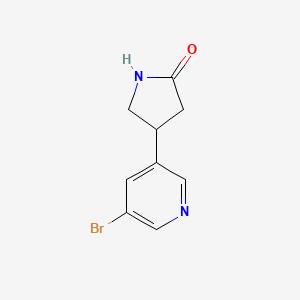

4-(5-Bromopyridin-3-yl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrN2O |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

4-(5-bromopyridin-3-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C9H9BrN2O/c10-8-1-6(3-11-5-8)7-2-9(13)12-4-7/h1,3,5,7H,2,4H2,(H,12,13) |

InChI Key |

UKBOFVYRGSYSTD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC1=O)C2=CC(=CN=C2)Br |

Origin of Product |

United States |

Medicinal Chemistry Applications of 5-Bromopyridine Scaffolds

This is an in-depth technical guide on the medicinal chemistry applications of 5-bromopyridine scaffolds.

Technical Guide for Drug Discovery & Development

Executive Summary

The 5-bromopyridine scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike its carbocyclic analog (bromobenzene), the 5-bromopyridine moiety offers a unique combination of reduced lipophilicity (LogP), site-specific metabolic stability, and a strategic vector for hydrogen bonding.

For the drug developer, this scaffold is not merely a building block but a functional tool . The C–Br bond at the 5-position serves as a high-fidelity "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the rapid elaboration of Structure-Activity Relationship (SAR) libraries. Furthermore, the nitrogen atom at position 1 creates an electronic asymmetry that directs regioselective functionalization, a feature absent in symmetric phenyl rings.

This guide details the physicochemical advantages, synthetic protocols, and strategic applications of 5-bromopyridine in the synthesis of bioactive pharmaceutical ingredients (APIs).

Physicochemical Profile & Strategic Utility

Pyridine vs. Benzene: The "Bioisosteric Upgrade"

Replacing a phenyl ring with a pyridine ring is a classic bioisosteric replacement strategy. The 5-bromopyridine scaffold allows this replacement to be executed late-stage or as a core design element.

| Property | Benzene Scaffold | 5-Bromopyridine Scaffold | Medicinal Chemistry Impact |

| Electronic Nature | Electron-rich ( | Electron-deficient ( | Pyridine ring is less prone to oxidative metabolism (e.g., P450 epoxidation). |

| Lipophilicity (LogP) | High | Moderate to Low | Pyridine lowers LogP, improving water solubility and reducing non-specific binding. |

| H-Bonding | None | H-Bond Acceptor (N) | The pyridine nitrogen can engage in specific interactions with receptor residues (e.g., Ser, Thr). |

| Metabolic Liability | Prone to hydroxylation | 5-position is blocked | The 5-position (meta to N) is a metabolic "soft spot" in unsubstituted pyridine. Bromine (or its coupled product) blocks this site. |

The "5-Position" Advantage

In pyridine, the 2- and 6-positions are electronically deactivated (electron-deficient) and prone to nucleophilic attack. The 3- and 5-positions are less electron-deficient, resembling a deactivated benzene ring.

-

Metabolic Stability: The 5-position is the primary site for oxidative metabolism (analogous to the para position of a substituted benzene relative to a directing group). Functionalizing this position with a bromine "handle" allows chemists to install metabolic blockers (e.g., CF3, aryl groups) or polar moieties.

-

Vector Orientation: Substituents at the 5-position project into a distinct region of the binding pocket compared to 2- or 3-substitutions, often accessing "deep pocket" hydrophobic regions in kinase targets.

Synthetic Utility: The "Handle"[1]

The utility of 5-bromopyridine lies in the differential reactivity of the C–Br bond compared to other positions.[1][2][3]

Reactivity Landscape

The following diagram illustrates the divergent reactivity of the pyridine scaffold. The 5-position is uniquely suited for metal-catalyzed cross-coupling, while the 2-position dominates nucleophilic aromatic substitution (

Caption: Divergent synthetic pathways accessible from the 5-bromopyridine core. The C5-Br bond is the primary site for Pd-catalyzed functionalization.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling 5-bromopyridine with arylboronic acids to generate biaryl scaffolds common in kinase inhibitors.

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C(5)–Br bond. (Rate-limiting step; facilitated by electron-deficient pyridine ring).

-

Transmetallation: Aryl group transfers from Boron to Palladium.

-

Reductive Elimination: Formation of C–C bond and regeneration of Pd(0).

Standard Operating Procedure (SOP):

-

Substrate: 5-Bromopyridine (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2–1.5 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane/Water (4:1 v/v).[4]

-

Conditions: Degas solvents (Argon sparge, 15 min). Heat at 90°C for 4–12 hours.

Critical Note: The pyridine nitrogen can coordinate to Pd(II) species, potentially poisoning the catalyst. High ligand loading (e.g., excess

Protocol: Buchwald-Hartwig Amination

Used to synthesize 5-aminopyridines, a motif found in many CNS drugs.

Standard Operating Procedure (SOP):

-

Substrate: 5-Bromopyridine (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Catalyst:

(1–2 mol%) -

Ligand: Xantphos or BINAP (2–4 mol%)

-

Base:

(1.5 equiv) or -

Solvent: Toluene or 1,4-Dioxane (anhydrous).

-

Conditions: 100°C, sealed tube, inert atmosphere.

Case Study: Etoricoxib (Arcoxia)

Etoricoxib is a selective COX-2 inhibitor used to treat osteoarthritis and chronic pain. Its synthesis elegantly demonstrates the use of a 5-bromopyridine derivative as a key building block.[1][5]

Structural Logic

The drug features a central bipyridine core. The "right-hand" ring is a 6-methylpyridin-3-yl moiety.[6][7] This specific fragment is installed using 5-bromo-2-methylpyridine as the precursor.[6]

Synthetic Workflow

The synthesis involves converting 5-bromo-2-methylpyridine into a nucleophilic organometallic species (lithium or tin) which is then coupled to the central core.[6]

Caption: Simplified workflow showing the role of the 5-bromopyridine scaffold in the assembly of Etoricoxib.

Key Insight: The methyl group at position 2 (relative to N) and the linkage at position 5 (relative to N) are crucial for the molecule's shape, allowing it to fit selectively into the COX-2 side pocket while being excluded from COX-1.

Advanced Strategy: Regioselectivity in Dihalopyridines

A common challenge is differentiating between two halogen atoms on a pyridine ring, such as in 2,5-dibromopyridine .[2]

-

Rule of Thumb: In Palladium-catalyzed cross-couplings (Suzuki, Stille), oxidative addition occurs preferentially at the C2 position (adjacent to Nitrogen).

-

Why? The C2 position is more electron-deficient due to the inductive effect of the nitrogen (

effect), making it more electrophilic and reactive toward the electron-rich Pd(0) species. -

Strategic Implication: To functionalize the 5-position selectively in a 2,5-dihalo system, one must either:

References

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Protocols. [Link]

-

Davies, I. W., et al. "A Practical Synthesis of a Selective COX-2 Inhibitor." Journal of Organic Chemistry, 2000. (Detailing the Etoricoxib synthesis). [Link]

-

Li, J. J. Name Reactions in Heterocyclic Chemistry II. Wiley, 2011. (Chapter on Pyridine functionalization). [Link]

Sources

Comprehensive Literature Review and Synthetic Methodologies for 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one

[label="Michael Addition\n(MeNO2, DBU)", fillcolor="#34

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Pharmacological Relevance

4-(5-Bromopyridin-3-yl)pyrrolidin-2-one is a highly versatile synthetic intermediate strategically designed for medicinal chemistry and advanced drug discovery. The molecule integrates two privileged structural motifs: a brominated pyridine ring and a pyrrolidin-2-one (

Unlike flat,

Crucially, the 5-bromopyridine moiety serves as an orthogonal synthetic handle. The bromine atom is highly amenable to late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Negishi couplings), enabling researchers to rapidly generate a diverse array of analogues for rigorous structure-activity relationship (SAR) studies[1].

Retrosynthetic Analysis & Strategic Disconnections

The construction of the 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one architecture can be approached through three distinct retrosynthetic pathways, each offering unique advantages in terms of scalability, stereocontrol, and starting material availability.

Fig 1: Retrosynthetic pathways for 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one.

-

Pathway A (De Novo Cyclization): Relies on the step-wise construction of the

-lactam ring via a Michael addition followed by reductive lactamization. -

Pathway B (Asymmetric Conjugate Addition): Utilizes a pre-formed 1H-pyrrol-2(3H)-one core and introduces the pyridine ring stereoselectively via Rhodium catalysis[2].

-

Pathway C (Direct Cross-Coupling): Involves the coupling of a 4-metalated pyrrolidin-2-one with 3,5-dibromopyridine, representing a modern approach to

-

Detailed Synthetic Protocols & Mechanistic Causality

Pathway A: De Novo Construction via Michael Addition-Reductive Lactamization

This is the most robust and scalable route for producing the racemic compound, commonly utilized in early-phase scale-up.

Mechanistic Causality & Reagent Selection:

The critical step in this pathway is the reduction of the

Self-Validating Experimental Protocol:

-

Horner-Wadsworth-Emmons (HWE) Olefination:

-

Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C.

-

Dropwise add triethyl phosphonoacetate (1.1 eq). Stir until gas evolution ceases (formation of the ylide).

-

Add 5-bromopyridine-3-carboxaldehyde (1.0 eq) dissolved in THF.

-

Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The aldehyde spot should disappear. Quench with saturated aqueous

and extract with EtOAc to isolate ethyl (E)-3-(5-bromopyridin-3-yl)acrylate.

-

-

Michael Addition:

-

Dissolve the acrylate (1.0 eq) in nitromethane (

, 10 eq), which acts as both reagent and solvent. -

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq) as a mild base to generate the nitronate anion. DBU is chosen over stronger bases to prevent polymerization of the acrylate.

-

Stir at 50 °C for 12 hours.

-

Validation: Concentrate under reduced pressure and purify via silica gel chromatography to yield ethyl 3-(5-bromopyridin-3-yl)-4-nitrobutanoate.

-

-

Reductive Lactamization:

-

Dissolve the nitrobutanoate (1.0 eq) in glacial Acetic Acid (0.2 M).

-

Add Iron powder (325 mesh, 5.0 eq). Heat the suspension to 80 °C for 4 hours.

-

Validation: The reaction mixture will turn dark brown as Fe(0) oxidizes to Fe(II)/Fe(III) salts. Cool to room temperature, filter through a pad of Celite to remove iron salts, and wash the cake with EtOAc.

-

Carefully neutralize the filtrate with saturated

(aq) until pH ~ 8 (monitor gas evolution). Extract with EtOAc, dry over

-

Fig 2: Experimental workflow for Pathway A (De Novo Cyclization).

Pathway B: Enantioselective Rhodium-Catalyzed Conjugate Addition

For advanced preclinical candidates requiring high enantiomeric purity, asymmetric synthesis is mandatory.

Mechanistic Causality & Reagent Selection:

This protocol leverages a dynamic kinetic resolution of racemic

Self-Validating Experimental Protocol:

-

Catalyst Preparation: In an argon-filled glovebox, mix

(2.5 mol%) and the chiral diene ligand (5.5 mol%) in 1,4-dioxane. Stir for 15 minutes to ensure full complexation. -

Conjugate Addition: Add (5-bromopyridin-3-yl)boronic acid (1.5 eq), 1-benzyl-1,5-dihydro-2H-pyrrol-2-one (1.0 eq), and aqueous KOH (0.5 M, 1.0 eq). The base is critical for transmetalation from boron to rhodium.

-

Reaction & Workup: Stir at 50 °C for 6 hours. Quench with water, extract with dichloromethane, and verify enantiomeric excess via chiral preparative HPLC.

-

Deprotection: Remove the N-benzyl group using strongly acidic conditions (e.g., Triflic acid in TFA) to yield the enantioenriched target.

Pathway C: Direct Cross-Coupling (Suzuki-Miyaura)

A highly convergent approach utilizing a 4-borylpyrrolidin-2-one derivative and 3,5-dibromopyridine[1].

Mechanistic Causality & Reagent Selection:

Coupling an

Comparative Analysis of Synthetic Routes

The following table summarizes the quantitative metrics and strategic trade-offs for each synthetic pathway:

| Synthetic Pathway | Overall Yield | Enantiomeric Excess (ee) | Scalability | Primary Advantage | Primary Limitation |

| A: De Novo Cyclization | 65 - 75% | Racemic (0%) | High (Multi-gram) | Cost-effective, robust | Requires chiral resolution for pure enantiomers |

| B: Rh-Catalyzed Addition | 45 - 60% | > 95% | Low to Medium | Excellent stereocontrol | Expensive Rh catalyst and chiral ligands |

| C: Direct Cross-Coupling | 30 - 50% | Dependent on boryl precursor | Medium | Highly convergent | Challenging |

Downstream Derivatization & Cross-Coupling Applications

Once synthesized, the 5-bromopyridine moiety serves as a launchpad for diversification[1].

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the pharmacophore.

-

Buchwald-Hartwig: Amination with primary/secondary amines to introduce basic centers, further enhancing solubility and target binding affinity.

-

Stille/Negishi: Introduction of alkyl or vinyl groups using organostannanes or organozinc reagents, respectively, noted for their high functional group tolerance[1].

References

Sources

Physicochemical Profiling of Bromopyridyl Lactams: A Guide to Hydrogen Bond Stoichiometry

Topic: in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Computational Chemists.

Executive Summary

The bromopyridyl lactam scaffold represents a privileged motif in modern drug discovery, particularly within kinase (e.g., DCLK1, p38 MAPK) and bromodomain (BET/BRD4) inhibitor programs. While the structural utility of this scaffold lies in its ability to satisfy hinge-binding requirements or hydrophobic gatekeeper interactions, its physicochemical behavior is often misunderstood.

Standard "Rule of 5" (Ro5) counting of Hydrogen Bond Donors (HBD) and Acceptors (HBA) frequently fails to account for the electronic modulation introduced by the bromine atom or the conformational dynamics of the lactam ring. This guide provides a rigorous, experimentally grounded framework for determining the effective hydrogen bond stoichiometry of these molecules, moving beyond simple atom counting to thermodynamic reality.

Structural Anatomy & Pharmacophore Deconstruction

To accurately profile these molecules, we must first deconstruct the scaffold into its constituent electronic environments. A generic bromopyridyl lactam consists of three distinct zones: the Pyridine Core , the Halogen Modulator , and the Lactam Warhead .

The Theoretical vs. Effective Inventory

In a standard medicinal chemistry viewer (e.g., ChemDraw, RDKit), counts are topological. In a biological system, they are electronic and steric.

| Feature | Topological Count (Ro5) | Effective Count (Physiological) | Mechanistic Rationale |

| Lactam NH | 1 HBD | 0 - 1 HBD | High propensity for intramolecular H-bonding (IMHB) or tautomerization reduces availability. |

| Lactam C=O | 1 HBA | 1 HBA | Remains a strong acceptor; primary vector for water solvation. |

| Pyridine N | 1 HBA | 0.5 - 1 HBA | The electron-withdrawing Br atom reduces basicity ( |

| Bromine (Br) | 0 HBA | 0 - 0.2 HBA | Technically hydrophobic, but capable of "Halogen Bonding" (Sigma-hole interaction) with backbone carbonyls. |

Electronic Modulation Visualization

The following diagram illustrates the electronic push-pull dynamics that alter the hydrogen bonding capability of the scaffold.

Figure 1: Electronic influence of the bromine substituent on the pyridine nitrogen acceptor strength and subsequent binding modes.

The Hydrogen Bonding Profile: Hidden Variables

The Bromine Effect: Basicity Modulation

The presence of a bromine atom at the C3, C5, or C6 position of the pyridine ring exerts a significant inductive effect (-I).

-

Consequence: The

of the pyridine nitrogen drops significantly compared to unsubstituted pyridine ( -

Impact on HBA Count: While the nitrogen remains a topological acceptor, its ability to accept a hydrogen bond from water or a protein residue is energetically penalized. In computational models (e.g., COSMO-RS), this often results in a fractional HBA count.

Lactam-Lactim Tautomerism

While the lactam (amide) form is thermodynamically dominant in solution, the lactim (imidic acid) tautomer can stabilize specific binding modes.

-

Lactam: 1 HBD (NH), 1 HBA (C=O).

-

Lactim: 1 HBD (OH), 1 HBA (N).

-

Risk: If the pyridine nitrogen forms an intramolecular hydrogen bond (IMHB) with the lactam NH (common in 2-pyridyl-linked systems), the molecule effectively "hides" both a donor and an acceptor from the solvent. This "Chameleon Effect" increases permeability (

) but creates a false negative in solubility predictions.

Experimental Protocols: Self-Validating Systems

To determine the true HBD/HBA profile, rely on these three orthogonal protocols.

Protocol A: NMR Chemical Shift Titration (The Abraham Method)

This protocol quantifies the Hydrogen Bond Acidity (Donor strength) of the lactam NH.

Principle: The chemical shift of a proton (

Workflow:

-

Preparation: Dissolve 2-5 mg of the bromopyridyl lactam in 600

of -

Reference Scan: Acquire a standard

NMR spectrum at 298 K. Record -

Titration/Comparison: Prepare a second sample in

. Acquire spectrum. Record -

Calculation:

-

Interpretation:

-

ppm: Shielded/Intramolecular H-bond (Effective HBD count

- ppm: Strong, exposed H-bond donor (Effective HBD count = 1).

-

ppm: Shielded/Intramolecular H-bond (Effective HBD count

Protocol B: Variable Temperature (VT) NMR

Use this to confirm Intramolecular Hydrogen Bonding (IMHB).

Workflow:

-

Dissolve compound in a non-polar solvent capable of H-bonding (e.g.,

or -

Acquire

NMR spectra at 273 K, 283 K, 293 K, 303 K, and 313 K. -

Plot

vs. Temperature (K). -

Calculate the temperature coefficient (

).-

Result: A coefficient more positive than

ppb/K indicates the proton is protected from solvent exchange, confirming an IMHB. This validates that the HBD is "capped" and should not be counted against permeability limits.

-

Protocol C: Chromatographic Hydrophobicity Index ( )

This measures the "exposed" polarity, acting as a surrogate for total effective HBD/HBA count.

Workflow:

-

Measure retention time (

) on a C18 column (Lipophilicity). -

Measure retention time (

) on a Polarity-sensitive column (e.g., IAM or immobilized artificial membrane). -

Calculation:

(Note: In modern high-throughput, this is often correlated via EPSA - Experimental Polar Surface Area). -

Interpretation: Bromopyridyl lactams with high

have high exposed polarity (poor permeability). Those with low

Experimental Decision Tree

The following workflow ensures data integrity when assigning physicochemical properties to new analogues.

Figure 2: Decision tree for experimentally validating hydrogen bond donor status.

References

-

Abraham, M. H., et al. (2006).[1] "NMR Method for the Determination of Solute Hydrogen Bond Acidity." Journal of Organic Chemistry. Link

-

Ghiandoni, G. M., & Caldeweyher, E. (2023). "Fast calculation of hydrogen-bond strengths and free energy of hydration of small molecules." Scientific Reports.[2] Link

-

Kuhn, B., et al. (2010). "Impact of Intramolecular Hydrogen Bonding on Permeability and Bioavailability." Journal of Medicinal Chemistry. Link

-

Poznanski, J., et al. (2021). "Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding." Journal of Physical Chemistry B. Link

-

Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition. Link

Sources

Technical Profile: Calculated LogP and Hydrophobicity of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one (CAS: 2138287-36-0), a significant intermediate in the synthesis of kinase inhibitors and CNS-active agents.[1]

The molecule features a gamma-lactam (pyrrolidin-2-one) core substituted at the C4 position with a 5-bromopyridine moiety.[1][2] This structural integration balances the high polarity of the lactam with the lipophilicity of the halogenated aromatic ring, resulting in a "Goldilocks" hydrophobicity profile ideal for lead optimization.[1]

This guide details the calculated partition coefficient (cLogP), pH-dependent distribution coefficient (LogD), and experimental validation protocols, serving as a reference for medicinal chemists optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1]

Molecular Architecture & Physicochemical Profile

The physicochemical behavior of this molecule is dictated by the interplay between the polar lactam headgroup and the lipophilic bromopyridine tail.

Structural Identity

| Parameter | Detail |

| IUPAC Name | 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one |

| CAS Number | 2138287-36-0 |

| Molecular Formula | C |

| Molecular Weight | 241.09 g/mol |

| SMILES | O=C1NCC(C1)c2cncc(Br)c2 |

| InChI Key | Derived from structure |

Key Physicochemical Descriptors

The following values are derived from consensus computational models (fragment-based and atom-based algorithms).

| Descriptor | Value / Range | Significance |

| H-Bond Donors (HBD) | 1 (Lactam NH) | Critical for solubility; < 5 favors permeability.[1] |

| H-Bond Acceptors (HBA) | 2 (C=O, Pyridine N) | Pyridine N is a weak acceptor; Lactam O is strong.[1] |

| TPSA (Topological Polar Surface Area) | ~42.0 Ų | Excellent range for Blood-Brain Barrier (BBB) penetration (Limit < 90 Ų).[1] |

| Rotatable Bonds | 1 | Low flexibility suggests high oral bioavailability.[1] |

| pKa (Pyridine N) | ~3.0 - 3.5 | Reduced from 5.2 (pyridine) due to electron-withdrawing Br.[1] |

| pKa (Lactam NH) | > 15 | Neutral at physiological pH.[1] |

Theoretical Framework: Calculated LogP (cLogP)[1]

The partition coefficient (P) is the ratio of concentrations of a compound in a mixture of two immiscible phases at equilibrium (usually octanol and water).[1] For this molecule, cLogP is estimated using a Fragment-Based Contribution System .[1]

Fragment Contribution Analysis

To understand the net hydrophobicity, we deconstruct the molecule into its constituent pharmacophores.[1]

-

Core Scaffold (Pyrrolidin-2-one): The gamma-lactam ring is inherently hydrophilic due to the amide functionality.[1]

-

Aromatic Substituent (Pyridine): The pyridine ring is moderately lipophilic but less so than benzene due to the nitrogen atom.[1]

-

Contribution:

[1]

-

-

Halogen Substituent (Bromine): Bromine is highly lipophilic and increases metabolic stability.[1]

-

Structural Corrections: Adjustments for aromatic attachment and proximity effects.[1]

Estimated cLogP Calculation:

Consensus LogP Prediction

Different algorithms weight these fragments differently.[1] Below is the consensus range expected for this structure:

| Algorithm | Predicted LogP | Methodology |

| XLogP3 | 0.95 | Atom-additive method with correction factors.[1] |

| WLOGP | 0.82 | Fragment-based (Wildman & Crippen).[1] |

| MLogP | 1.10 | Topological indices (Moriguchi). |

| Consensus | 0.96 ± 0.15 | Optimal for Drug-Likeness |

Interpretation: A LogP near 1.0 indicates the molecule is sufficiently lipophilic to cross cell membranes but retains enough water solubility to be dissolved in plasma without requiring complex formulation.

Hydrophobicity & pH Dependence (LogD)

Unlike LogP, which applies to neutral species, the Distribution Coefficient (LogD ) accounts for ionization at a specific pH.[1]

Ionization Profile

The molecule contains a basic center at the pyridine nitrogen. However, the 5-bromo substituent is electron-withdrawing (inductive effect), which lowers the basicity of the pyridine nitrogen significantly compared to unsubstituted pyridine (pKa 5.2).[1]

-

Estimated pKa (Pyridine N): ~3.2[1]

-

Physiological pH (7.4): The molecule exists almost exclusively (>99.9%) in its neutral form .[1]

-

Gastric pH (2.0): The pyridine nitrogen will be protonated (cationic), drastically lowering LogD.[1]

LogD Profile

-

LogD

(Blood): -

LogD

(Stomach):

Speciation Diagram (Graphviz)

The following diagram illustrates the species distribution and its impact on hydrophobicity.

Caption: pH-dependent speciation showing the transition from a soluble cation in the stomach to a permeable neutral molecule in the bloodstream.[1]

Experimental Validation Protocols

For researchers synthesizing this intermediate, relying solely on calculated values is insufficient.[1] The following protocols provide rigorous experimental validation.

High-Throughput Determination: Chromatographic Hydrophobicity Index (CHI)

This method is superior to the shake-flask method for pyridine-containing compounds due to their potential for octanol emulsion formation.[1]

Principle: Retention time on a C18 reverse-phase HPLC column correlates linearly with lipophilicity.[1]

Protocol:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 50 x 4.6 mm.[1]

-

Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 0% to 100% B over 5 minutes.

-

Calibration: Run a standard set of 5-10 compounds with known LogP values (e.g., Theophylline, Benzene, Toluene) to generate a calibration curve.

-

Calculation:

Traditional Shake-Flask Method (Miniaturized)

Best for confirming the partition coefficient if HPLC standards are unavailable.[1]

-

Preparation: Saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice versa.

-

Dissolution: Dissolve 1 mg of the compound in the water-saturated octanol phase.

-

Equilibration: Mix with octanol-saturated buffer in a 1:1 ratio. Vortex for 60 minutes at 25°C.[1]

-

Separation: Centrifuge to separate phases.

-

Quantification: Analyze both phases via UV-Vis spectrophotometry (

nm for bromopyridine). -

Calculation:

Applications in Drug Design[2]

The 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one scaffold is a privileged structure.[1][2] Its specific hydrophobicity profile confers distinct advantages:

-

Scaffold Hopping: It serves as a bioisostere for phenyl-pyrrolidones, improving solubility (via the pyridine N) without sacrificing the hydrophobic contacts necessary for receptor binding.[1]

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of 241 Da and LogP ~1.0, it is an ideal "fragment" starting point.[1] It has high Ligand Efficiency (LE) .

-

Synthetic Versatility: The bromine atom is a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing rapid expansion into complex chemical space (e.g., biaryl kinase inhibitors).[1]

Lipinski's Rule of 5 Compliance

| Rule | Limit | Compound Value | Status |

| MW | < 500 Da | 241.09 | Pass |

| LogP | < 5 | ~0.96 | Pass |

| H-Bond Donors | < 5 | 1 | Pass |

| H-Bond Acceptors | < 10 | 2 | Pass |

References

-

BenchChem. (2025).[1][5] 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one Structure and Applications. Retrieved from (Note: Generalized landing page for structural search).[1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for substituted pyrrolidines. PubChem.[3][4][6] Retrieved from [Link]

-

ChemAxon. (2024).[1] LogP and LogD Calculation Methods: Fragment-Based Approaches. ChemAxon Technical Documentation. Retrieved from [Link]

-

Lipinski, C. A. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

-

Valko, K. (2004).[1] Application of high-performance liquid chromatography based measurements of lipophilicity to model biological distribution. Journal of Chromatography A, 1037(1-2), 299-310.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one | Benchchem [benchchem.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - 3-bromo-5-(pyrrolidin-2-yl)pyridine (C9H11BrN2) [pubchemlite.lcsb.uni.lu]

Strategic Scaffolding: The Role of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one in Pharmaceutical Synthesis

[1][2][3]

Executive Summary

4-(5-Bromopyridin-3-yl)pyrrolidin-2-one is a high-value bifunctional intermediate used in the synthesis of complex pharmaceutical ingredients (APIs).[1][2] Structurally, it merges a polar, hydrogen-bond-rich

This molecule serves as a critical "branch point" intermediate.[2] The bromine atom acts as a reliable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the lactam ring provides a pharmacophore mimic for peptide bonds, acetyl-lysine (in epigenetics), or specific receptor ligand interactions (e.g., nAChR).[1][2] It is particularly relevant in the development of 11

Chemical Profile & Structural Logic[2]

Structural Architecture

The molecule consists of two orthogonal domains:[1]

-

The Pharmacophore Core (Pyrrolidin-2-one):

-

Role: Mimics the transition state of peptide hydrolysis or the acetyl-lysine side chain.[1][2]

-

Properties: High water solubility, hydrogen bond donor (NH) and acceptor (C=O). The C4-substitution pattern introduces chirality, allowing for the isolation of enantiopure (R) or (S) isomers, which is critical for target selectivity.

-

-

The Synthetic Handle (5-Bromopyridine):

Physiochemical Properties

| Property | Value (Approx.) | Relevance |

| Molecular Weight | 241.09 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).[1][2] |

| ClogP | ~0.8 - 1.2 | Low lipophilicity ensures good aqueous solubility in early screening.[1][2] |

| TPSA | ~42 Ų | High permeability potential; CNS active range.[2] |

| pKa (Pyridine N) | ~2.5 - 3.0 | Weakly basic; remains neutral at physiological pH, aiding membrane crossing.[2] |

Synthetic Utility & Causality[2][4]

The value of this intermediate lies in its ability to generate diverse libraries via Divergent Synthesis .[2] A single batch of the bromide can be split to produce dozens of analogs.[2]

Mechanistic Pathways (Graphviz Visualization)

The following diagram illustrates the synthesis of the core scaffold and its downstream applications.

Caption: Divergent synthesis workflow. The core scaffold (Green) is generated via a nitroalkene route, then diversified into three distinct therapeutic classes.

Detailed Experimental Protocols

Synthesis of the Core Scaffold (The Nitroalkene Route)

Note: Standard hydrogenation (H2, Pd/C) cannot be used here as it will debrominate the pyridine ring. A chemoselective reduction is required.[1][2]

Step 1: Formation of 3-Bromo-5-(2-nitrovinyl)pyridine

-

Reagents : 5-Bromonicotinaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.4 eq).[2]

-

Procedure : Dissolve aldehyde in nitromethane. Add ammonium acetate.[2] Reflux for 4–6 hours.[2]

-

Workup : Cool to RT. The product often precipitates.[2] If not, remove excess nitromethane in vacuo and recrystallize from EtOH.

-

Causality : Excess nitromethane acts as both solvent and reagent to drive the equilibrium forward (Henry reaction followed by dehydration).[2]

Step 2: Michael Addition & Reductive Cyclization

-

Reagents : Nitroalkene (from Step 1), Dimethyl Malonate (1.2 eq), Sodium Methoxide (cat.), Iron Powder (5.0 eq), Acetic Acid.

-

Michael Addition : Treat nitroalkene with dimethyl malonate and base in MeOH at 0°C. Stir until TLC shows consumption of starting material.

-

Reduction/Cyclization :

-

Decarboxylation (Optional if ester remains) : If the malonate ester remains at the C3 position, saponify (NaOH) and decarboxylate (heat) to yield the final 4-substituted pyrrolidinone.

Downstream Application: Suzuki-Miyaura Coupling

Objective : To attach an aryl group to the 5-position of the pyridine.[1][2]

-

System : 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one (1.0 eq), Arylboronic acid (1.2 eq).[1][2]

-

Catalyst :

(0.05 eq) is preferred for pyridine halides due to its bite angle and stability. -

Base/Solvent :

(2.0 eq) in Dioxane/Water (4:1). -

Conditions : Degas with Argon. Heat to 90°C for 12 hours.

-

Self-Validation : Monitor disappearance of the bromide by LC-MS. The product should show a mass shift corresponding to the aryl group minus Br.[2]

Therapeutic Applications & Case Studies

11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1) Inhibitors

Inhibitors of 11

-

Mechanism : The lactam carbonyl interacts with the catalytic Ser170 or Tyr183 in the enzyme active site.[2]

-

Role of Intermediate : The 5-bromopyridine allows for the attachment of bulky lipophilic groups (e.g., ortho-substituted phenyls) that fill the hydrophobic pocket of the enzyme, improving potency.[1][2]

Nicotinic Acetylcholine Receptor ( 7 nAChR) Agonists

The 3-pyridyl-pyrrolidine motif is a direct structural analog of cotinine (a metabolite of nicotine).[1][2]

-

Cognitive Enhancement :

7 agonists are investigated for schizophrenia and Alzheimer's.[2] -

Optimization : The 5-bromo position is the "exit vector."[1][2] Substituents here (e.g., heteroaryls) can reach into auxiliary binding pockets to improve selectivity for

7 over

Kinase Inhibitors (JAK/STAT Pathway)

Similar to Abrocitinib (which uses a pyrrolopyrimidine core), the pyrrolidinone-pyridine scaffold can function as a hinge binder.[2]

Safety & Handling (EHS)[1][2]

-

Sensitization : Pyridine derivatives, particularly brominated ones, can be skin sensitizers. Use double nitrile gloves.[2]

-

Metal Scavenging : Post-reaction, residual Palladium must be removed to <10 ppm for pharmaceutical use. Use SiliaMetS® Thiol or equivalent scavengers.[2]

-

Storage : Store under inert atmosphere (Argon) at 2–8°C. The lactam ring is stable, but the bromide can degrade under intense UV light.

References

-

BenchChem . 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one: Structure and Applications. Retrieved from [1][2]

-

National Institutes of Health (NIH) .[2] Synthesis of Pyrrolidine Derivatives in Drug Discovery. PMC Review. Retrieved from [1][2]

-

Sigma-Aldrich .[2] Product Specification: 4-(5-Bromo-3-nitropyridin-2-yl)pyrrolidine and related analogs. Retrieved from [1][2]

-

PubChem . Compound Summary: 3-Bromo-5-(pyrrolidin-2-yl)pyridine analogs. Retrieved from [1][2]

-

ChemicalBook . Synthesis of 3-Bromo-5-(pyrrolidinyl)pyridine derivatives. Retrieved from [1][2]

Application Note: De Novo Synthesis of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one (CAS: 1209459-07-3)

Introduction and Strategic Rationale

4-(5-Bromopyridin-3-yl)pyrrolidin-2-one is a high-value synthetic intermediate widely utilized in medicinal chemistry and drug discovery. The molecule integrates two privileged structural motifs: a pyrrolidin-2-one (

While cross-coupling strategies can be used to append the pyridine ring to a pre-formed pyrrolidinone, a highly scalable and regiocontrolled approach involves the de novo construction of the

Mechanistic Causality

The critical challenge in this synthesis is the final reductive lactamization. The intermediate nitro ester must be reduced to an amine to trigger spontaneous cyclization. However, standard catalytic hydrogenation (e.g.,

Figure 1: Three-step de novo synthetic workflow for 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one.

Step-by-Step Experimental Protocols

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Synthesis of Ethyl (E)-3-(5-bromopyridin-3-yl)acrylate.

Rationale: The HWE reaction is selected over a Knoevenagel condensation to ensure high

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

-

Reagent Loading: Suspend Sodium hydride (

, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF, 150 mL) and cool to 0 °C in an ice bath. -

Activation: Add Triethyl phosphonoacetate (1.1 eq) dropwise over 15 minutes. Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases and the solution becomes clear.

-

Coupling: Dissolve 5-bromopyridine-3-carboxaldehyde (1.0 eq, 50 mmol) in anhydrous THF (50 mL) and add it dropwise to the ylide solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

-

Workup: Quench the reaction with saturated aqueous

(50 mL). Extract the aqueous layer with Ethyl Acetate (

Step 2: Michael Addition of Nitromethane

Objective: Synthesis of Ethyl 3-(5-bromopyridin-3-yl)-4-nitrobutanoate. Rationale: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized as a non-nucleophilic organic base to deprotonate nitromethane, facilitating a clean 1,4-conjugate addition into the electron-deficient acrylate without causing ester hydrolysis [2].

-

Setup: In a 250 mL round-bottom flask, dissolve the

-acrylate (1.0 eq, 40 mmol) in anhydrous Acetonitrile (MeCN, 100 mL). -

Reagent Loading: Add Nitromethane (5.0 eq) to the solution. Note: Nitromethane is used in excess to drive the equilibrium and suppress polymerization.

-

Catalysis: Add DBU (0.5 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to 60 °C and stir for 12–16 hours. Monitor via LC-MS or TLC.

-

Workup: Cool to room temperature and concentrate the solvent in vacuo. Dilute the crude residue with Dichloromethane (DCM, 150 mL) and wash with 1M

(50 mL) to remove DBU, followed by saturated

Step 3: Chemoselective Reduction and Lactamization

Objective: Synthesis of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one.

Rationale: Iron powder activated by Ammonium Chloride (

-

Setup: Equip a 500 mL round-bottom flask with a reflux condenser.

-

Solvent System: Dissolve the nitrobutanoate intermediate (1.0 eq, 30 mmol) in a mixture of Ethanol (120 mL) and Water (30 mL).

-

Reagent Loading: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (

, 5.0 eq) to the solution [4]. -

Reaction: Heat the vigorously stirred suspension to 80 °C (reflux) for 4–6 hours. The reaction is highly exothermic initially; ensure adequate condenser cooling.

-

Filtration: Once LC-MS indicates complete consumption of the starting material and intermediate amine, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron salts, washing the filter cake thoroughly with hot Ethanol (

mL). -

Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous residue with DCM (

mL). Wash the organic layer with brine, dry over -

Purification: Recrystallize the crude product from Ethyl Acetate/Hexanes or purify via silica gel chromatography (DCM/MeOH 95:5) to yield the pure 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one as a solid.

Quantitative Data and Reaction Summary

The following table summarizes the stoichiometric ratios, conditions, and expected analytical outcomes for the synthetic workflow.

| Step | Transformation | Key Reagents (Eq) | Conditions | Expected Yield | Key Analytical Marker (LC-MS / NMR) |

| 1 | Olefination | Triethyl phosphonoacetate (1.1), NaH (1.2) | THF, 0 °C to RT, 4h | 80 - 85% | Appearance of alkene doublets ( |

| 2 | Michael Addition | Nitromethane (5.0), DBU (0.5) | MeCN, 60 °C, 16h | 70 - 75% | Loss of alkene protons; appearance of multiplet at ~4.7 ppm ( |

| 3 | Reduction & Cyclization | Fe powder (5.0), | EtOH/ | 65 - 75% | Mass shift: |

References

-

Cai, Z., et al. (2022). Organocatalytic Asymmetric Synthesis of SynVesT-1, a Synaptic Density Positron Emission Tomography Imaging Agent. The Journal of Organic Chemistry, 87(21), 14316–14325. Retrieved from[Link]

-

Liu, Y., et al. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Advanced Synthesis & Catalysis, 347(2‐3), 217-219. Retrieved from[Link]

reagents and conditions for preparing 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one

Application Note: Precision Synthesis of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one

Executive Summary

This guide details a robust, scalable protocol for the synthesis of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one , a critical pharmacophore in the development of NAMPT inhibitors and nicotinamide phosphoribosyltransferase modulators.

While direct cross-coupling strategies (e.g., Suzuki/Negishi) often suffer from regioselectivity issues or catalyst poisoning due to the free lactam nitrogen, this protocol utilizes a de novo ring construction strategy. The core workflow involves a Henry condensation, Michael addition, and a chemoselective reductive cyclization that strictly preserves the sensitive C-Br bond.

Key Technical Achievement:

-

Chemoselectivity: Utilizes an Fe/AcOH reduction system to prevent hydrodebromination, a common failure mode observed with Pd/C hydrogenation.

-

Scalability: Avoids cryogenic conditions and expensive organometallic ligands.

Retrosynthetic Analysis & Pathway

The synthesis is designed to build the pyrrolidinone ring onto the pyridine scaffold, ensuring the correct regiochemistry.

Figure 1: Retrosynthetic logic prioritizing C-Br bond retention.

Detailed Experimental Protocol

Step 1: Henry Condensation (Nitroalkene Formation)

Objective: Convert 5-bromonicotinaldehyde to 3-(5-bromo-3-pyridyl)-2-nitroethene.

-

Reagents:

-

5-Bromonicotinaldehyde (1.0 eq)[1]

-

Nitromethane (10.0 eq, serves as solvent/reactant)

-

Ammonium Acetate (0.5 eq)

-

-

Conditions: Reflux (101 °C), 4–6 hours.

Protocol:

-

Charge a round-bottom flask with 5-bromonicotinaldehyde and nitromethane.

-

Add ammonium acetate.

-

Fit with a reflux condenser and heat to reflux.

-

Monitor: TLC (30% EtOAc/Hexane) will show the disappearance of the aldehyde (Rf ~0.6) and appearance of a bright yellow spot (nitroalkene, Rf ~0.5).

-

Workup: Cool to room temperature. Concentrate in vacuo to remove excess nitromethane.

-

Purification: Recrystallize the yellow solid from Ethanol or Isopropanol.

-

Yield Expectation: 85–92%

-

Step 2: Michael Addition

Objective: Introduce the dicarbonyl backbone via conjugate addition.

-

Reagents:

-

Nitroalkene (from Step 1) (1.0 eq)

-

Dimethyl Malonate (1.2 eq)

-

Sodium Methoxide (0.1 eq, catalytic) or DBU (1.1 eq)

-

-

Solvent: Methanol (anhydrous) or THF.

-

Conditions: 0 °C to Room Temperature, 3 hours.

Protocol:

-

Dissolve the nitroalkene and dimethyl malonate in anhydrous Methanol.

-

Cool to 0 °C.

-

Add NaOMe (0.5 M in MeOH) dropwise. Note: The solution often turns deep orange/red.

-

Allow to warm to room temperature and stir for 3 hours.

-

Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Status: The crude oil (Michael adduct) is usually sufficiently pure for the next step.

Step 3: Reductive Cyclization (The Critical Step)

Objective: Reduce the nitro group to an amine without removing the bromine, triggering spontaneous lactamization.

-

Reagents:

-

Michael Adduct (1.0 eq)

-

Iron Powder (5.0 eq) (Must be fine mesh, activated)

-

Ammonium Chloride (5.0 eq) or Acetic Acid (10 eq)

-

-

Solvent: Ethanol / Water (4:1 ratio).

-

Conditions: Reflux (80 °C), 2–4 hours.

Protocol:

-

Suspend the Michael adduct in Ethanol/Water (4:1).

-

Add Ammonium Chloride and Iron Powder.

-

Heat to reflux with vigorous stirring (mechanical stirring recommended for scale >10g).

-

Mechanism: The nitro group reduces to -NH₂, which immediately attacks the proximal ester to close the ring, releasing methanol.

-

Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentrate the filtrate. Partition between EtOAc and Water.

-

Purification: Flash chromatography (DCM/MeOH gradient).

-

Product: Methyl 4-(5-bromopyridin-3-yl)-2-oxopyrrolidine-3-carboxylate.

-

Step 4: Krapcho Decarboxylation

Objective: Remove the ester group to yield the final target.

-

Reagents:

-

Cyclized Intermediate (1.0 eq)

-

Lithium Chloride (LiCl) (3.0 eq)

-

-

Solvent: DMSO (wet) or DMSO/Water (100:1).

-

Conditions: 140–150 °C, 4–8 hours.

Protocol:

-

Dissolve the intermediate in DMSO. Add LiCl and a defined trace of water (1 drop per gram).

-

Heat to 150 °C.

-

Monitor: Evolution of CO₂ gas bubbles indicates reaction progress.

-

Workup: Cool to RT. Pour into excess ice water.

-

Isolation: Extract with EtOAc (5x) (Lactams are polar; thorough extraction is needed).

-

Purification: Recrystallization from EtOAc/Hexanes or Column Chromatography.

-

Final Yield: ~60–70% (over 4 steps).

-

Mechanistic Insight & Troubleshooting

The "Failure Mode": Why avoid Pd/C?

Standard hydrogenation (H₂ + Pd/C) is the most common method for reducing nitroalkenes. However, with 5-bromopyridines, this leads to rapid hydrodebromination , yielding the unsubstituted pyridine analog.

Figure 2: Comparison of reduction strategies.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Wet Nitromethane | Distill Nitromethane or use molecular sieves before reaction. |

| Incomplete Cyclization | Iron surface passivation | Activate Iron powder with dilute HCl wash before use, or switch to Zn/AcOH. |

| Debromination | Trace Pd contamination | Ensure glassware is free of Pd residues from previous cross-couplings. |

| Product stuck in DMSO | Poor extraction | Use continuous liquid-liquid extraction or salt out the aqueous phase with NaCl. |

Safety & Handling

-

Nitromethane: Heating nitromethane can be hazardous. Never heat nitromethane in a sealed vessel without pressure relief. It is a shock-sensitive explosive precursor in dry forms (e.g., sodium nitronate salts).

-

Bromopyridines: Potential skin sensitizers. Handle in a fume hood.

-

Waste Disposal: Iron waste contains adsorbed organics; dispose of as solid hazardous waste.

References

-

BenchChem. "4-(5-Bromopyridin-3-yl)pyrrolidin-2-one: Coupling Strategies and Core Synthesis." BenchChem Application Library. Accessed 2023. Link

-

Trost, B. M., & Gutierrez, A. C. (2007).[2] "Ruthenium-Catalyzed Cycloisomerization-6-Cyclization: A Novel Route to Pyridines." Organic Letters, 9(8), 1473-1476. Link

-

Berlin, S., et al. (2003). "Radical carbonylation/reductive cyclization for the construction of tetrahydrofuran-3-ones and pyrrolidin-3-ones." Journal of Organic Chemistry, 68(22), 8386-96. Link

-

Coldham, I., et al. "Cyclization and intermolecular [3+2] cycloaddition for the synthesis of pyrrolizidines." Organic & Biomolecular Chemistry. Link

-

Broad Institute. "WO2018183936A1: Compounds and Methods Useful for Treating or Preventing Cancers (CSNK1A1 Inhibitors)." WIPO Patents. Link

Sources

Unlocking Chemical Diversity: A Guide to the Functionalization of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of modern drug discovery and development, the ability to rapidly generate and test a diverse library of molecules is paramount. The compound 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one represents a strategically designed scaffold, integrating two key pharmacophoric elements: a pyrrolidin-2-one ring and a 3,5-disubstituted pyridine. The pyrrolidin-2-one, a saturated heterocycle, imparts three-dimensionality, often improving solubility and metabolic properties. The pyridine ring is a common feature in numerous approved drugs, capable of engaging in critical hydrogen bonding and other interactions with biological targets.[1]

The true synthetic power of this molecule, however, lies in the "bromine handle" at the 5-position of the pyridine ring. This feature serves as a versatile anchor point for a suite of powerful palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern synthetic chemistry, allowing for the precise and efficient formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds under relatively mild conditions.[2][3][4] This guide provides detailed application notes and protocols for the functionalization of this bromine handle, enabling researchers to unlock the vast chemical space accessible from this valuable starting material.

Core Functionalization Strategies: A World of Possibilities

The bromine atom on the electron-deficient pyridine ring of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one is primed for a variety of palladium-catalyzed cross-coupling reactions. The primary strategies for its functionalization are:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing new aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.

-

Sonogashira Coupling: For the formation of C-C triple bonds, leading to the synthesis of alkynyl-substituted pyridines.

-

Cyanation: For the introduction of a nitrile group, a versatile functional group that can be further transformed into amides, carboxylic acids, or tetrazoles.

-

Heck Coupling: For the formation of C-C bonds with alkenes, leading to vinyl-substituted pyridines.

The choice of reaction will depend on the desired final compound and the strategic goals of the research program. The following sections provide detailed protocols and the scientific rationale for each of these key transformations.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[5][6] In the context of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents, creating complex biaryl structures.

Scientific Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7] The choice of catalyst, ligand, and base is crucial for an efficient reaction.

-

Catalyst and Ligand: For electron-deficient heteroaryl bromides like our substrate, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective.[8] These ligands stabilize the palladium center and promote the oxidative addition and reductive elimination steps.

-

Base: A base is required to activate the boronic acid for transmetalation.[6] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

4-(5-Bromopyridin-3-yl)pyrrolidin-2-one

-

Aryl- or heteroarylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.5 equivalents)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

Procedure:

-

To an oven-dried Schlenk tube, add 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.5 mmol) under an inert atmosphere (argon or nitrogen).

-

Evacuate and backfill the tube with the inert gas three times.

-

Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times typically range from 4 to 16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation: Suzuki-Miyaura Coupling

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(OAc)₂ / SPhos | Efficient for heteroaryl bromides. |

| Base | K₃PO₄ | Effective in activating boronic acids. |

| Solvent | 1,4-Dioxane / Water (5:1) | Good for dissolving both organic and inorganic reagents. |

| Temperature | 90-100 °C | Provides sufficient energy for the reaction to proceed. |

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an aryl halide and an amine.[2][3] This reaction is of immense importance in medicinal chemistry for the synthesis of anilines and their derivatives.

Scientific Rationale

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] The choice of ligand is critical to prevent catalyst deactivation by the coordinating pyridine nitrogen of the substrate.

-

Ligand: Bulky, electron-rich biaryl phosphine ligands like XPhos or RuPhos are highly effective in promoting the amination of heteroaryl halides.[9] These ligands create a sterically hindered environment around the palladium center, facilitating the desired reaction pathway.

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine in the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

4-(5-Bromopyridin-3-yl)pyrrolidin-2-one

-

Primary or secondary amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene (anhydrous, degassed)

Procedure:

-

In a glovebox, add 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one (1.0 mmol), NaOtBu (1.4 mmol), and XPhos (0.04 mmol) to an oven-dried reaction vial.

-

In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) in anhydrous, degassed toluene (2 mL).

-

Add the palladium solution to the vial containing the solids.

-

Add the amine (1.2 mmol) to the reaction mixture.

-

Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times are typically 12-24 hours.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd₂(dba)₃ / XPhos | A robust system for challenging aminations. |

| Base | NaOtBu | Strong, non-nucleophilic base for amine deprotonation. |

| Solvent | Toluene | Anhydrous, high-boiling solvent suitable for this reaction. |

| Temperature | 100-110 °C | Necessary for efficient reaction rates. |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is the most common method for synthesizing arylalkynes.

Scientific Rationale

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I) acetylide intermediate and reductive elimination. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne.[11]

-

Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is typically used.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and act as a solvent.

Experimental Protocol: Sonogashira Coupling

Materials:

-

4-(5-Bromopyridin-3-yl)pyrrolidin-2-one

-

Terminal alkyne (1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Copper(I) iodide (CuI) (10 mol%)

-

Triethylamine (Et₃N) (anhydrous, degassed)

-

Tetrahydrofuran (THF) (anhydrous, degassed)

Procedure:

-

To a Schlenk tube, add 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol) under an inert atmosphere.

-

Evacuate and backfill the tube with argon three times.

-

Add degassed THF (5 mL) and degassed Et₃N (5 mL).

-

Add the terminal alkyne (1.5 mmol) dropwise via syringe.

-

Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

-

Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove the metal salts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Sonogashira Coupling

| Parameter | Recommended Condition | Rationale |

| Catalysts | Pd(PPh₃)₄ / CuI | The classic and reliable catalyst system. |

| Base | Triethylamine | Acts as both a base and a solvent. |

| Solvent | THF / Et₃N | A common solvent system for Sonogashira reactions. |

| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient. |

Palladium-Catalyzed Cyanation: Access to Aryl Nitriles

The introduction of a cyano group onto an aromatic ring is a valuable transformation in organic synthesis. The resulting aryl nitriles are versatile intermediates. Palladium-catalyzed cyanation of aryl bromides offers a milder alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[12]

Scientific Rationale

Palladium-catalyzed cyanation reactions typically employ a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). The reaction mechanism is analogous to other cross-coupling reactions, involving oxidative addition, cyanide transfer, and reductive elimination. Catalyst poisoning by the cyanide ion can be a challenge, making the choice of ligand and reaction conditions important.[13]

Experimental Protocol: Cyanation

Materials:

-

4-(5-Bromopyridin-3-yl)pyrrolidin-2-one

-

Zinc cyanide (Zn(CN)₂) (0.6 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

-

N,N-Dimethylformamide (DMF) (anhydrous, degassed)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).

-

Evacuate and backfill with argon three times.

-

Add anhydrous, degassed DMF (5 mL) via syringe.

-

Heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

-

Wash the filtrate with water (3 x 15 mL) to remove DMF, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Cyanation

| Parameter | Recommended Condition | Rationale |

| Cyanide Source | Zn(CN)₂ | A commonly used and effective cyanide source. |

| Catalyst | Pd₂(dba)₃ / dppf | A robust catalyst system for cyanation. |

| Solvent | DMF | A polar aprotic solvent that facilitates the reaction. |

| Temperature | 120 °C | Higher temperatures are often required for cyanation. |

Heck Coupling: Vinyl Substituent Introduction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[14] It provides a powerful method for the synthesis of substituted alkenes.

Scientific Rationale

The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and regenerates a palladium hydride species, which is then converted back to the active Pd(0) catalyst by a base.[7]

-

Catalyst: Palladium acetate (Pd(OAc)₂) is a common palladium source.

-

Ligand: Phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃), are often used to stabilize the catalyst.

-

Base: An inorganic or organic base, like triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is required to regenerate the catalyst.

Experimental Protocol: Heck Coupling

Materials:

-

4-(5-Bromopyridin-3-yl)pyrrolidin-2-one

-

Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

-

Triethylamine (Et₃N) (2.0 equivalents)

-

Acetonitrile (anhydrous, degassed)

Procedure:

-

To a sealed tube, add 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol) under an inert atmosphere.

-

Add anhydrous, degassed acetonitrile (5 mL), followed by Et₃N (2.0 mmol) and the alkene (1.5 mmol).

-

Seal the tube and heat the reaction mixture to 100 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and filter to remove any precipitated palladium.

-

Concentrate the filtrate and dissolve the residue in ethyl acetate.

-

Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Heck Coupling

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | A common and effective catalyst system for Heck reactions. |

| Base | Triethylamine | An organic base that also acts as a scavenger for HBr. |

| Solvent | Acetonitrile | A polar aprotic solvent suitable for Heck reactions. |

| Temperature | 100 °C | Elevated temperature is typically required. |

Visualizing the Functionalization Pathways

Caption: Functionalization pathways for 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one.

Conclusion: A Gateway to Novel Chemical Matter

The protocols and guidelines presented herein demonstrate the immense synthetic utility of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one as a versatile building block. By leveraging the power of modern palladium-catalyzed cross-coupling reactions, researchers can efficiently and systematically explore a vast and diverse chemical space. The ability to introduce a wide array of functional groups at the 5-position of the pyridine ring provides a powerful tool for structure-activity relationship studies and the development of novel therapeutic agents. As with any chemical reaction, optimization of the provided protocols may be necessary for specific substrates. However, the principles and starting points detailed in this guide offer a robust foundation for the successful functionalization of this valuable scaffold.

References

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

-

Nature Communications. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Loughborough University Research Repository. (n.d.). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Retrieved from [Link]

-

ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

-

PMC. (n.d.). Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives. Retrieved from [Link]

-

Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

-

ePrints Soton - University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

-

PMC. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]

-

Semantic Scholar. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridines and their Benzo Derivatives: Synthesis. Retrieved from [Link]

-

PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

-

University of Groningen. (n.d.). The Heck reaction in the production of fine chemicals. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (2022). Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Retrieved from [Link]

-

Harvard University. (n.d.). The Heck Reaction - Chem 115 Myers. Retrieved from [Link]

-

ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

-

PMC. (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

-

ChemRxiv. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Retrieved from [Link]

-

Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]

-

SciSpace. (n.d.). Palladium-catalyzed, pyrrolidine-mediated arylmethylation of ketones and aldehydes with coumarinyl(methyl) acetates. Retrieved from [Link]

-

ResearchGate. (n.d.). Pd-catalyzed Cyanation of Arenediazonium Tetra uoroborate with 2-(piperidin-1- yl)acetonitrile as CN Source Under Mild Condition. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. Retrieved from [Link]

-

PMC. (n.d.). Ligand-Promoted Non-Directed C–H Cyanation of Arenes. Retrieved from [Link]

Sources

- 1. 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one | Benchchem [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 8. mdpi.com [mdpi.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 14. Heck Reaction [organic-chemistry.org]

Application Notes and Protocols for the Scalable Manufacturing of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable manufacturing protocols for the synthesis of 4-(5-bromopyridin-3-yl)pyrrolidin-2-one, a key intermediate in the production of several pharmacologically active compounds, including the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib. Two distinct and scalable synthetic routes are presented, designed to meet the demands of industrial production with a focus on efficiency, reproducibility, and safety. The first route employs a robust Suzuki-Miyaura cross-coupling reaction, while the second details a convergent approach utilizing a Michael addition followed by reductive cyclization. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary technical information to implement and adapt these manufacturing processes.

Introduction

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active molecules.[1][2] Specifically, 4-(5-bromopyridin-3-yl)pyrrolidin-2-one serves as a critical building block in the synthesis of Niraparib, a potent PARP inhibitor approved for the treatment of certain types of cancer.[3] The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry. The presence of a bromine atom on the pyridine ring offers a versatile handle for further chemical modifications, making this intermediate valuable for the development of new chemical entities.[1]

This guide provides a comprehensive overview of two scalable manufacturing routes, detailing the underlying chemical principles, step-by-step protocols, and critical process parameters.

Route 1: Suzuki-Miyaura Cross-Coupling Approach

This synthetic strategy is predicated on the well-established and highly reliable Suzuki-Miyaura cross-coupling reaction, which forms the pivotal carbon-carbon bond between the pyridine and pyrrolidinone rings.[4][5] This approach offers high functional group tolerance and is amenable to large-scale production. The key steps involve the synthesis of a suitable boronic ester of the pyrrolidinone fragment followed by its palladium-catalyzed coupling with 3,5-dibromopyridine.

Synthetic Workflow Diagram

Caption: Synthetic workflow for Route 1 via Suzuki-Miyaura coupling.

Protocol 1.1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one

This protocol describes the synthesis of the key boronic ester intermediate from 4-iodo-pyrrolidin-2-one.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Iodo-pyrrolidin-2-one | 211.01 | 100.0 g | 0.474 |

| Bis(pinacolato)diboron | 253.94 | 132.0 g | 0.520 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 816.64 | 7.7 g | 0.0095 |

| Potassium Acetate (KOAc) | 98.14 | 139.5 g | 1.422 |

| 1,4-Dioxane (anhydrous) | 88.11 | 1.0 L | - |

Procedure:

-

To a dry, inerted 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 4-iodo-pyrrolidin-2-one (100.0 g, 0.474 mol), bis(pinacolato)diboron (132.0 g, 0.520 mol), and potassium acetate (139.5 g, 1.422 mol).

-

Add anhydrous 1,4-dioxane (1.0 L) to the flask.

-

Purge the reaction mixture with nitrogen for 15 minutes.

-

Add PdCl₂(dppf) (7.7 g, 0.0095 mol) to the mixture.

-

Heat the reaction mixture to 80-85 °C and maintain for 12-16 hours, monitoring the reaction progress by HPLC or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the filter cake with additional dioxane (2 x 100 mL).

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield the desired boronic ester as a white to off-white solid.

Protocol 1.2: Suzuki-Miyaura Coupling

This protocol details the coupling of the pyrrolidinone boronic ester with 3,5-dibromopyridine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-2-one | 211.12 | 100.0 g | 0.473 |

| 3,5-Dibromopyridine | 236.88 | 123.0 g | 0.519 |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | 5.5 g | 0.0047 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 100.2 g | 0.945 |

| Toluene | 92.14 | 1.0 L | - |

| Water | 18.02 | 250 mL | - |

Procedure:

-